N5-ethylpyrimidine-4,5-diamine
Description
N5-ethylpyrimidine-4,5-diamine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of an ethyl group at the N5 position and amino groups at the 4 and 5 positions of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-N-ethylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C6H10N4/c1-2-9-5-3-8-4-10-6(5)7/h3-4,9H,2H2,1H3,(H2,7,8,10) |
InChI Key |
OKXCLDGBIBXGAK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CN=CN=C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-ethylpyrimidine-4,5-diamine typically involves the reaction of 4,5-diaminopyrimidine with ethylating agents under controlled conditions. One common method is the alkylation of 4,5-diaminopyrimidine using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N5-ethylpyrimidine-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in dry solvents like tetrahydrofuran (THF) or ether.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are performed in polar aprotic solvents like DMF or acetonitrile.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted pyrimidine derivatives with various functional groups at positions 4 and 5.
Scientific Research Applications
Pharmaceutical Applications
N5-ethylpyrimidine-4,5-diamine has shown potential as a scaffold for the development of new pharmaceutical agents. Its structural features allow for interaction with various biological targets, making it a candidate for drug discovery in several therapeutic areas.
Anticancer Activity
Studies have indicated that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, research on pyrimidine derivatives has demonstrated their ability to inhibit tumor growth in various cancer cell lines. A notable study reported that derivatives of pyrimidine displayed cytotoxic effects against human breast adenocarcinoma (MDA-MB-231) and colon adenocarcinoma (LoVo) cell lines .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | TBD | |
| Similar Pyrimidine Derivative | LoVo | 2.57 |
Antimicrobial Properties
This compound has also been explored for its antimicrobial properties. Research indicates that certain pyrimidine derivatives can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Material Science Applications
Beyond pharmaceuticals, this compound is being investigated for its utility in materials science, particularly in the synthesis of nanomaterials.
Nanotechnology
The compound's unique chemical structure allows it to be integrated into nanotechnology applications. For example, it can serve as a precursor in the synthesis of nanoparticles that exhibit enhanced biocompatibility and targeted drug delivery capabilities .
Table 2: Nanotechnology Applications
| Application | Description | Reference |
|---|---|---|
| Drug Delivery Systems | Utilizes nanoparticles for targeted delivery of therapeutics | |
| Biosensing Devices | Integration into sensors for detecting biological markers |
Case Study: Anticancer Drug Development
A recent study focused on the synthesis of novel derivatives of this compound which were evaluated for their anticancer properties. The results showed that specific modifications to the compound's structure enhanced its potency against cancer cell lines compared to existing treatments .
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound in antibiotic development .
Mechanism of Action
The mechanism of action of N5-ethylpyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with nucleic acids, affecting DNA and RNA synthesis and function .
Comparison with Similar Compounds
Similar Compounds
4,5-Diaminopyrimidine: A precursor in the synthesis of N5-ethylpyrimidine-4,5-diamine, known for its biological activities.
2,4-Diaminopyrimidine: Another pyrimidine derivative with similar structural features but different substitution patterns.
2,6-Diaminopyridine: A related compound with a pyridine ring instead of a pyrimidine ring, exhibiting distinct chemical properties.
Uniqueness
This compound is unique due to the presence of the ethyl group at the N5 position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and may contribute to its specific interactions with molecular targets .
Biological Activity
N5-ethylpyrimidine-4,5-diamine is a pyrimidine derivative that has garnered attention for its significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
This compound, also known as 4,5-pyrimidinediamine, 6-chloro-N5-ethyl-, has the molecular formula and a molar mass of 138.17 g/mol. Its structure includes a pyrimidine ring substituted with an ethyl group at the N5 position and a chlorine atom at the 6 position. This unique structure contributes to its biological activity by enhancing binding affinity to specific molecular targets within biological systems .
The primary mechanism of action for this compound involves the inhibition of enzyme activity. The compound can bind to the active sites of various enzymes, disrupting their normal function and thereby affecting critical biochemical pathways essential for cellular processes. This interaction can lead to significant therapeutic effects, particularly in cancer and microbial infections .
Antimicrobial Activity
This compound has been studied for its antimicrobial properties against various bacterial strains. Research indicates that it exhibits notable activity against Gram-positive bacteria while showing limited effectiveness against Gram-negative strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.125 mg/mL | 1.25 mg/mL |
| Listeria monocytogenes | 0.0625 mg/mL | 1.25 mg/mL |
| Escherichia coli | No significant activity | Not applicable |
The compound demonstrated a high degree of inhibition against Listeria monocytogenes, with MIC values ranging from 0.0625 to 2.5 mg/mL depending on the strain tested .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer applications. Studies have indicated that it can induce cytotoxicity in various cancer cell lines, including HeLa and K562 cells. The compound's ability to disrupt DNA synthesis through enzyme inhibition is a critical factor in its anticancer mechanism .
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxicity of this compound on HeLa cells:
- Concentration Range Tested : 1 µM to 100 µM
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value determined at approximately 25 µM.
This suggests that this compound could be a potential candidate for further development as an anticancer agent .
Applications in Research and Industry
This compound is not only significant in medical research but also finds applications in various industrial sectors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
